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Introduction: The Role of RIPK2 in Inflammatory
Signaling

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK or
CARDIAK, is a critical intracellular signaling molecule that plays a pivotal role in the innate
immune system.[1] It functions as a key downstream effector of the nucleotide-binding
oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.
[2] These receptors recognize specific peptidoglycan fragments from bacterial cell walls,
triggering an inflammatory response to combat infection.[2] Upon activation by NOD1 or NOD2,
RIPK2 undergoes autophosphorylation and ubiquitination, which is crucial for the subsequent
activation of downstream signaling pathways, including nuclear factor-kappa B (NF-kB) and
mitogen-activated protein kinase (MAPK) pathways.[2][3] This signaling cascade leads to the
production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha
(TNF-0), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are essential for orchestrating an
effective immune response.[4][5]

Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in the pathogenesis of
various chronic inflammatory and autoimmune diseases, including Crohn's disease, ulcerative
colitis, and multiple sclerosis.[1][4] Consequently, inhibiting RIPK2 kinase activity has emerged
as a promising therapeutic strategy for these conditions.[2]
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GSK583: A Potent and Selective RIPK2 Inhibitor

GSK583 is a highly potent and selective, orally active inhibitor of RIPK2 kinase.[6][7] It was
identified through structure-activity relationship-based modifications to improve selectivity while
maintaining ATP-competitive characteristics.[1] GSK583 has been extensively characterized as
a valuable tool compound for elucidating the role of RIPK2 in various inflammatory models.[7]
However, its development as a clinical candidate was halted due to off-target activity against
the hERG ion channel and unfavorable pharmacokinetic properties.[3][8]

Mechanism of Action and Binding Mode

GSK583 acts as an ATP-competitive inhibitor of RIPK2.[9] X-ray co-crystal structures reveal
that GSK583 binds to the ATP-binding pocket of the RIPK2 kinase domain.[3][8] A critical
hydrogen bond interaction occurs between the N1 of the indazole moiety of GSK583 and the
backbone of Asp164 in the hinge region of RIPK2.[3][8] The indazole group occupies a
hydrophobic back pocket, contributing to the inhibitor's high affinity and selectivity.[3]

Data Presentation
Biochemical and Cellular Activity of GSK583
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Target/Cell ]
Assay Type . Endpoint IC50 Reference
Line
Biochemical
Fluorescence Inhibition of
Polarization Human RIPK2 fluorescent 5nM [6][10]
Binding ligand binding
Fluorescence Inhibition of
Polarization Rat RIPK2 fluorescent 2nM [11]
Binding ligand binding
Fluorescence Inhibition of
Polarization Human RIPK3 fluorescent 16 nM [10]
Binding ligand binding
Cellular
MDP-Stimulated ) o
Primary Human Inhibition of TNF-
TNF-a 8 nM [6][10]
] Monocytes o release
Production
MDP-Stimulated o
Human Whole Inhibition of TNF-
TNF-a 237 nM [3][6]
] Blood o release
Production
MDP-Stimulated o
Inhibition of TNF-
TNF-a Rat Whole Blood 133 nM [6]
] a release
Production
Explant Cultures o
) Inhibition of TNF-
from Crohn'sand  Human Intestinal
) N o o and IL-6 ~200 nM [6][10]
Ulcerative Colitis  Biopsies )
. production
Patients
In Vivo
Inhibition of 50 nM (derived
MDP-Induced
L Rat serum KC (IL-8 from blood [6]
Peritonitis ]
orthologue) concentrations)
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Inhibition of ]
37 nM (derived
MDP-Induced serum KC and
o Mouse ) from blood [6]
Peritonitis neutrophil

) concentrations)
recruitment

Selectivity Profile of GSK583

GSK583 exhibits excellent selectivity for RIPK2 over a broad panel of other kinases.[3][6]

. Concentration of .
Kinase Panel Inhibition Reference
GSK583

Approximately 30%
_ inhibition of only two
300 Kinases 1uM ) [31[11]
other kinases (BRK

and Aurora A)

Pharmacokinetic Properties of GSK583 in Rodents

GSKH583 displays moderate oral bioavailability and low clearance in both rats and mice.[3][10]

Species Route Key PK Parameters Reference

Low clearance,
moderate volume of
Rat IV & PO distribution, moderate [3][10]
oral bioavailability
(39%)

Low clearance,
moderate volume of

Mouse IV & PO S [3][10]
distribution, moderate

oral bioavailability

Off-Target Activity of GSK583
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Target Assay Type IC50 Reference

hERG lon Channel Electrophysiology 7.45 uM [31[12]

Cytochrome P450

Fluorescence-based 5uM [12]
3A4 (CYP3A4)

Experimental Protocols
RIPK2 Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding of a test compound to the ATP-binding pocket of RIPK2 by
measuring the displacement of a fluorescently labeled ligand.

Materials:

Full-length FLAG-His tagged RIPK2 purified from a baculovirus expression system.[6]

Fluorescently labeled ATP-competitive ligand (tracer).

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NacCl, 10 mM MgClz, 1 mM DTT, and 1 mM
CHAPS.[6]

Test compound (e.g., GSK583) serially diluted in 100% DMSO.

384-well, low-volume, black, non-binding surface microplates.
Procedure:

o Prepare a solution of RIPK2 in assay buffer at a concentration twice its apparent dissociation
constant (Kd) for the tracer.

o Prepare a solution of the fluorescently labeled ligand in assay buffer at a concentration of 10
nM (for a final concentration of 5 nM).

o Dispense 100 nL of the serially diluted test compound into the wells of the microplate.

e Add 5 pL of the RIPK2 solution to each well and incubate at room temperature for 10

minutes to allow for compound binding.
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e Add 5 pL of the fluorescent ligand solution to each well and incubate for at least 10 minutes
at room temperature, protected from light.

o Measure the fluorescence polarization on a suitable plate reader.

o Calculate the percent inhibition relative to control wells (containing DMSO vehicle) and
determine the IC50 value by fitting the data to a four-parameter logistic equation.

MDP-Stimulated TNF-a Production in Primary Human
Monocytes

This cellular assay assesses the ability of a compound to inhibit NOD2-mediated cytokine
production.

Materials:

e Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

Muramyl dipeptide (MDP), a NOD2 ligand.

Test compound (e.g., GSK583) dissolved in DMSO.

ELISA kit for human TNF-a.

96-well cell culture plates.

Procedure:

e Seed primary human monocytes in a 96-well plate at a suitable density and allow them to
adhere.

o Pre-treat the cells with serially diluted concentrations of the test compound or vehicle
(DMSO) for 30 minutes at 37°C.[10]

o Stimulate the cells with MDP (e.g., 1 pg/mL) for 6 hours at 37°C.[12]
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e Collect the cell culture supernatants.

e Measure the concentration of TNF-a in the supernatants using a commercial ELISA kit

according to the manufacturer's instructions.

o Calculate the percent inhibition of TNF-a production and determine the IC50 value.

Mandatory Visualizations
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Caption: NOD1/2-RIPK2 signaling pathway and the inhibitory action of GSK583.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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